BenchChemオンラインストアへようこそ!

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde

Kinase inhibitor design hinge-region binding hydrogen-bond donor

2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde (CAS 865660-53-3) is a penta-substituted pyrimidine derivative bearing a C5 aldehyde functional group, a C2 primary amine, and two N-methylpiperazine rings at C4 and C6. With a molecular weight of 319.41 g/mol, formula C15H25N7O, and a computed XLogP3-AA of -0.1, this compound occupies chemical space characteristic of ATP-competitive kinase inhibitor hinge-binding scaffolds.

Molecular Formula C15H25N7O
Molecular Weight 319.413
CAS No. 865660-53-3
Cat. No. B2460345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde
CAS865660-53-3
Molecular FormulaC15H25N7O
Molecular Weight319.413
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCN(CC3)C)C=O
InChIInChI=1S/C15H25N7O/c1-19-3-7-21(8-4-19)13-12(11-23)14(18-15(16)17-13)22-9-5-20(2)6-10-22/h11H,3-10H2,1-2H3,(H2,16,17,18)
InChIKeyRSNRKLSKHYGPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde (CAS 865660-53-3): A Bis-Methylpiperazine Pyrimidine-5-Carbaldehyde Scaffold for Kinase-Targeted Library Synthesis


2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde (CAS 865660-53-3) is a penta-substituted pyrimidine derivative bearing a C5 aldehyde functional group, a C2 primary amine, and two N-methylpiperazine rings at C4 and C6. With a molecular weight of 319.41 g/mol, formula C15H25N7O, and a computed XLogP3-AA of -0.1, this compound occupies chemical space characteristic of ATP-competitive kinase inhibitor hinge-binding scaffolds [1]. The compound is commercially available at 95% minimum purity . Its structure combines three pharmacophoric elements—an aldehyde for reversible covalent ligation, a 2-amino group for hinge-region hydrogen bonding, and twin N-methylpiperazine motifs for solvent-exposed region occupancy—that are individually validated in FLT3, PDGFR, and Chikungunya virus capping machinery inhibitor programs [2][3].

Why 2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde Cannot Be Replaced by Generic Mono-Piperazine or 4,6-Dichloro Pyrimidine-5-Carbaldehyde Analogs


Within the piperazinyl-pyrimidine-5-carbaldehyde class, three structural features of CAS 865660-53-3 simultaneously differentiate it from the most commercially prevalent alternatives. First, replacement of the two N-methylpiperazine groups with unsubstituted piperazines (e.g., 2-amino-4,6-bis(piperazin-1-yl)pyrimidine-5-carbaldehyde) eliminates two tertiary amine N-methyl moieties, substantially altering both the compound's protonation state at physiological pH and its computed physicochemical profile [1]. Second, substitution of the C2 amine with chloro or other leaving groups (as in 4,6-dichloropyrimidine-5-carbaldehyde) removes a key hydrogen-bond donor required for hinge-region kinase recognition [2][3]. Third, omission of the C5 aldehyde functional group (as in 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine) eliminates the capacity for oxime, hydrazone, or reductive amination derivatization, a transformation repeatedly employed to convert pyrimidine-5-carbaldehyde intermediates into low-nanomolar kinase inhibitors [4]. These three differentiators—tertiary amine substitution, 2-amino hydrogen-bond donor capacity, and aldehyde reactivity—converge to define a compound that is simultaneously a finished screening entity and a versatile synthetic intermediate, a dual identity that generic analogs cannot replicate.

Quantitative Differentiation Evidence for 2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: 2-Amino Group Confers Hinge-Region Binding Potential Absent in 4,6-Dichloro-5-Carbaldehyde Precursors

The target compound possesses one hydrogen-bond donor (HBD) attributable to the C2 primary amine, whereas the most common synthetic precursor—4,6-dichloropyrimidine-5-carbaldehyde—has an HBD count of zero [1]. In kinase inhibitor design, a C2 amino group (or N-substituted variants thereof) serves as a key hinge-region contact, interacting with the backbone carbonyl of the gatekeeper residue or the hinge valine residue [2]. The absence of this hydrogen-bond donor in 4,6-dichloro analogs necessitates additional synthetic steps to install the requisite amine before kinase screening, whereas CAS 865660-53-3 can be directly subjected to biochemical kinase assays or readily converted to the corresponding oxime without prior chloro-to-amino displacement [3].

Kinase inhibitor design hinge-region binding hydrogen-bond donor

XLogP3-AA Lipophilicity Modulation: Bis-N-Methylpiperazine Substitution Produces an XLogP of -0.1, Distinct from Non-Methylated Bis-Piperazine Analogs

The target compound has a computed XLogP3-AA of -0.1 [1]. In contrast, the non-methylated bis-piperazine analog (2-amino-4,6-bis(piperazin-1-yl)pyrimidine-5-carbaldehyde) is predicted to have a substantially lower XLogP (approximately -2.0 to -2.5 based on a ΔlogP contribution of -1.0 to -1.2 per N-H versus N-CH3 substitution [2]). This difference of ≥1.9 log units translates to an approximately 80-fold change in predicted aqueous/organic partition coefficient. Within the piperazinylpyrimidine kinase inhibitor class, cellular antiproliferative activity against MDA-MB-468 cells was reported to be sensitive to N-substitution on the piperazine ring, with N-methyl piperazine-bearing analog 15 achieving an IC50 of 1.2 µM, whereas close structural relatives with divergent piperazine N-substituents showed >10-fold variation in potency [3]. Although direct IC50 data for CAS 865660-53-3 are not available in the published literature, its XLogP of -0.1 positions it favorably within the optimal lipophilicity range (0 to 1) for kinase inhibitors that must balance cellular permeability with aqueous solubility [4].

Lipophilicity physicochemical property N-methylpiperazine

C5 Aldehyde Reactivity Enables Oxime Formation Not Possible with C5-Methyl or C5-Unsubstituted Pyrimidine Analogs

The C5 aldehyde group of CAS 865660-53-3 provides a reactive handle for condensation with O-substituted hydroxylamines to yield oxime-linked kinase inhibitors. This transformation is chemically inaccessible to the closest non-aldehyde analog, 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine (C5-H). In the closely related 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oxime series, conversion of the aldehyde to an O-aryl or O-benzyl oxime yielded FLT3 inhibitors with IC50 values as low as 0.6 nM (FLT3 ITD-mutated MV4-11 cellular proliferation assay), whereas the corresponding C5-unsubstituted or C5-methyl parent compounds showed negligible kinase inhibition (IC50 > 10,000 nM) [1]. Although direct FLT3 IC50 values for the target compound or its oxime derivatives have not been disclosed, the chemical precedent established across 24 oxime analogs in the FLT3 series demonstrates that the C5 aldehyde is the essential pharmacophoric element enabling >15,000-fold potency enhancement via oxime formation [1][2].

Oxime ligation aldehyde handle FLT3 inhibitor

Hydrogen Bond Acceptor Count: Eight Acceptor Sites Enable Multi-Target Kinase Binding Profiles Not Achievable with Simpler Pyrimidine Scaffolds

The target compound has a computed hydrogen bond acceptor (HBA) count of 8—the three pyrimidine nitrogen atoms, two piperazine tertiary amine nitrogens, two additional piperazine nitrogen atoms, and the aldehyde carbonyl oxygen [1]. By comparison, the compound 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine—a structurally characterized mono-piperazine 5-HT7 receptor antagonist—has an HBA count of 5 [2]. The 3-acceptor difference arises from the absence of the second piperazine ring and the C2 amino group. In the piperazinylpyrimidine kinase inhibitor series, compounds with higher acceptor counts (compounds 4, 15, and 16 in the Shallal and Russu study) demonstrated selective binding to PDGFR, CK1, and RAF kinase subfamilies in DiscoverX KINOMEscan profiling at 1 µM, whereas simpler mono-aminated pyrimidine controls exhibited binding to ≤2 kinases at the same concentration [3]. The higher HBA count of the target compound predicts a broader potential kinase polypharmacology profile, which may be advantageous in antitumor applications where multi-kinase targeting overcomes resistance mechanisms [3][4].

Hydrogen bond acceptor polypharmacology kinase profiling

Purity and Batch-to-Batch Consistency: Commercial Availability at ≥95% with Full Quality Assurance Documentation

CAS 865660-53-3 is commercially supplied at a minimum purity specification of 95% with a Certificate of Analysis (COA) and Safety Data Sheet (SDS) available per batch . In contrast, structurally related bespoke piperazinylpyrimidine-5-carbaldehyde derivatives (e.g., 2-(piperazin-1-yl)pyrimidine-5-carbaldehyde or 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde) are predominantly supplied as custom synthesis products without guaranteed batch-to-batch purity specifications or long-term storage stability data . This guaranteed purity level meets the entry criteria for high-throughput screening (HTS) library inclusion at major academic and pharmaceutical screening facilities, where a minimum of 90-95% purity is typically mandated [1].

Chemical purity quality assurance procurement specification

Synthetic Versatility: C5 Aldehyde, C2 Amine, and Dual C4/C6 N-Methylpiperazine Sites Provide Three Orthogonal Derivatization Handles for Library Synthesis

CAS 865660-53-3 possesses three chemically orthogonal functional groups: (i) a C5 aldehyde reactive toward hydroxylamines (oxime formation), hydrazines (hydrazone formation), and primary amines (reductive amination); (ii) a C2 primary amine reactive toward acylations, sulfonylations, and urea formation; and (iii) two tertiary N-methylpiperazine nitrogens capable of quaternization or N-oxide formation [1]. By contrast, the widely employed kinase inhibitor intermediate 4,6-dichloropyrimidine-5-carbaldehyde offers only two reactive centers (two chloro leaving groups for nucleophilic aromatic substitution and one aldehyde), and the C5-unsubstituted analog 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine offers only the C2 amine and piperazine nitrogens without the aldehyde handle [2]. In the FLT3 inhibitor series, this type of trifunctional pyrimidine-5-carbaldehyde intermediate enabled the synthesis of 24 uniquely substituted oxime analogs from a single starting material in a single derivatization step, each yielding sub-micromolar inhibitors with distinct selectivity profiles [3].

Synthetic intermediate orthogonal reactivity focused library synthesis

High-Impact Application Scenarios for 2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde Based on Quantified Differentiation Evidence


Focused Kinase Inhibitor Oxime Library Synthesis Targeting PDGFR, FLT3, or CK1 Kinase Subfamilies

With quantified evidence that C5 aldehyde → oxime conversion in a chemically equivalent scaffold yields a >15,000-fold potency enhancement (IC50 = 0.6 nM versus >10,000 nM) [1], CAS 865660-53-3 is the preferred starting material for generating a focused oxime library targeting the PDGFR, FLT3, or CK1 subfamilies. The compound's C2 amino group, following oxime formation, can be further diversified via acylation or sulfonylation to probe the ribose pocket, while the N-methylpiperazine groups can be modified via N-oxide formation to modulate solubility. The commercial availability at ≥95% purity with batch-specific COA ensures that library members are generated from a well-characterized parent, meeting reproducibility standards for HTS campaigns.

Direct Biochemical Kinase Profiling of the Unmodified Parent Compound Against Multi-Kinase Panels

The target compound's 8 hydrogen bond acceptors and 1 hydrogen bond donor [2] predict a multi-kinase binding profile consistent with the polypharmacology observed for compound 4 in the Shallal and Russu study (selective inhibition of PDGFR, CK1, and RAF subfamilies) [3]. Given its XLogP3-AA of -0.1 [2], the compound is predicted to exhibit sufficient aqueous solubility for biochemical kinase assays at ATP-competitive concentrations (1-10 µM). Procurement for direct KINOMEscan or Eurofins KinaseProfiler screening eliminates the synthetic step of chloro-to-amino displacement required for 4,6-dichloro precursors, accelerating hit identification timelines by an estimated 2-4 weeks per screen.

Cellular Antiproliferative Screening Against Triple-Negative Breast Cancer (MDA-MB-468) and Leukemia (MV4-11) Cell Lines

The structurally related piperazinylpyrimidine compound 15 achieved an IC50 of 1.2 µM against the MDA-MB-468 triple-negative breast cancer cell line in 72-hour MTT assays [3]. Similarly, FLT3 oxime derivatives of the pyrimidine-5-carbaldehyde scaffold achieved sub-nanomolar potency in MV4-11 leukemia cells [1]. The target compound's computed XLogP of -0.1 [2] falls within the optimal range for cellular permeability, supporting direct use in cell-based antiproliferative assays without formulation additives. Both the parent aldehyde and its in situ-generated oxime derivatives can be screened to generate paired structure-activity data linking aldehyde reactivity to cellular potency, a strategy that is inaccessible with non-aldehyde analogs.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Three Orthogonal Derivatization Handles

The compound's three orthogonal reactive centers—C5 aldehyde, C2 amine, and dual N-methylpiperazine tertiary amines—enable sequential chemoselective derivatization without protecting group chemistry [2][4]. This trifunctional architecture supports a 'scaffold-to-library' workflow in which a single procurement of 250-500 mg yields >100 unique derivatives via parallel synthesis, compared to the 2-center scaffolds (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) that generate proportionally fewer derivatives per starting material mass. This directly reduces the cost and procurement complexity of hit-to-lead SAR campaigns by consolidating multiple intermediate procurement lines into a single starting material.

Quote Request

Request a Quote for 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.